

# A Comparative Guide to AZD5462 and Other Relaxin Analogs for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, orally available small molecule relaxin receptor (RXFP1) agonist, **AZD5462**, with other key relaxin analogs in development. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and characteristics of these compounds.

# Overview of AZD5462 and Comparator Relaxin Analogs

Relaxin and its analogs are a promising class of therapeutics for cardiovascular diseases, particularly heart failure, due to their pleiotropic effects, including vasodilation, anti-fibrotic, and anti-inflammatory properties.[1] **AZD5462**, developed by AstraZeneca, is a first-in-class orally administered small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[2][3] It is currently in Phase II clinical trials for the treatment of chronic heart failure.[4][5] This guide compares **AZD5462** to other notable relaxin analogs:

- Serelaxin (recombinant human relaxin-2): The most clinically studied relaxin analog, developed by Novartis. It has undergone Phase III clinical trials for acute heart failure.[6][7]
- AZD3427: A long-acting peptide relaxin analog also developed by AstraZeneca, currently in Phase II clinical trials.[8][9]



- LY3540378 (Volenrelaxin): A long-acting relaxin analog developed by Eli Lilly, which has completed Phase I trials.[10][11]
- TX-000045: A long-acting Fc-fusion protein relaxin analog from Tectonic Therapeutic, in Phase 1 development.[12]
- mRNA-0184: An mRNA-based therapy encoding for human relaxin-2, developed by Moderna, which is in Phase I clinical trials.[13][14]

# **Comparative Efficacy Data**

The following tables summarize the available quantitative efficacy data for **AZD5462** and its comparators from preclinical and clinical studies.

# **Table 1: Preclinical Efficacy Data**



| Compound  | Model                                                                                    | Key Findings                                                                                                                                                                                                                                       | Reference  |
|-----------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| AZD5462   | Cynomolgus monkey<br>model of heart failure<br>with reduced ejection<br>fraction (HFrEF) | After 8 weeks of treatment, robust improvements in functional cardiac parameters including Left Ventricular Ejection Fraction (LVEF) were observed at weeks 9, 13, and 17 without changes in heart rate or mean arterial blood pressure.[3][4][15] | [3][4][15] |
| AZD3427   | Non-human primate<br>model with systolic<br>dysfunction                                  | 21-week administration led to significant improvements in ejection fraction, cardiac output, and stroke volume, with reduced systemic vascular resistance. No changes in heart rate or blood pressure were observed.[16] [17]                      | [16][17]   |
| LY3540378 | Isoproterenol-induced cardiac hypertrophy mouse model                                    | Significantly reduced cardiac hypertrophy and improved isovolumetric relaxation time.[10]                                                                                                                                                          | [10]       |
| Rat model | Elicited relaxin-<br>mediated<br>pharmacodynamic                                         | [10]                                                                                                                                                                                                                                               |            |



responses, such as reduced serum osmolality and increased renal blood flow.[10]

# **Table 2: Clinical Efficacy and Pharmacodynamic Data**



| Compound                   | Trial Phase                     | Population                                                                              | Key Findings                                                                                                                                                                                                                | Reference |
|----------------------------|---------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| AZD5462                    | Phase I                         | Healthy<br>volunteers                                                                   | Dose-dependent increase in plasma renin. No major safety or tolerability concerns up to the highest dose. [18]                                                                                                              | [18]      |
| Serelaxin                  | Phase III<br>(RELAX-AHF)        | Acute heart<br>failure patients                                                         | 37% fewer all-cause deaths after six months.  [2] Improved dyspnea relief, decreased congestion, and shorter hospital stay.[2] Failed to show improvement in the secondary endpoints of death or readmission at 60 days.[6] | [2][6]    |
| Phase III<br>(RELAX-AHF-2) | Acute heart<br>failure patients | Failed to reduce cardiovascular death at 180 days or worsening heart failure at 5 days. | [7][19]                                                                                                                                                                                                                     |           |
| AZD3427                    | Phase I                         | Healthy<br>volunteers and                                                               | Favorable safety<br>and<br>pharmacokinetic                                                                                                                                                                                  | [9]       |



|           |          | heart failure<br>patients | profiles. In heart failure patients, numerical increases in stroke volume and estimated glomerular filtration rate were observed. |          |
|-----------|----------|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------|
| LY3540378 | Phase I  | Healthy<br>volunteers     | Increased renal plasma flow.[11]                                                                                                  | [11]     |
| TX-000045 | Phase la | Healthy<br>volunteers     | Favorable safety profile and pharmacokinetic profile. Showed an impact on renal plasma flow.[12]                                  | [12]     |
| mRNA-0184 | Phase I  | Heart failure<br>patients | Aims to evaluate safety and tolerability of single and multiple doses.  [14][20]                                                  | [14][20] |

# **Signaling Pathways and Experimental Workflows**

The therapeutic effects of relaxin analogs are mediated through the activation of the RXFP1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary in different cell types.

## **Relaxin/RXFP1 Signaling Pathway**

Activation of RXFP1 by relaxin or its analogs initiates a cascade of intracellular events, primarily involving Gs and Gi/o proteins. This leads to the activation of adenylyl cyclase (AC),



increasing cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K). These pathways ultimately result in the production of nitric oxide (NO), a key mediator of vasodilation, and exert anti-fibrotic and anti-inflammatory effects.



Click to download full resolution via product page

Caption: Simplified RXFP1 signaling pathway.

# General Experimental Workflow for Assessing RXFP1 Agonist Efficacy

A typical workflow for evaluating the efficacy of a novel RXFP1 agonist involves a series of in vitro and in vivo experiments.





Click to download full resolution via product page

**Caption:** General workflow for RXFP1 agonist development.



## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key methodologies used in the evaluation of relaxin analogs.

# cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is widely used to quantify the ability of a compound to activate the RXFP1 receptor and stimulate the production of cyclic AMP (cAMP).

- Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human RXFP1 receptor (HEK293-RXFP1).[21][22]
- Assay Principle: The assay is based on a competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The TR-FRET signal is inversely proportional to the concentration of cAMP produced by the cells.[21]
- Procedure:
  - HEK293-RXFP1 cells are seeded in 384-well plates and incubated overnight.
  - Cells are pre-treated with a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.[21]
  - Cells are stimulated with various concentrations of the test compound (e.g., AZD5462) or a reference agonist (e.g., human relaxin-2) for 30 minutes at 37°C.[21]
  - Lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2) is added.
     [21]
  - After a 30-minute incubation at room temperature, the TR-FRET signal is read using a compatible plate reader.[21]
- Data Analysis: The results are typically expressed as pEC50 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.



# Assessment of Cardiac Function in Cynomolgus Monkey Heart Failure Model

Non-human primate models of heart failure are valuable for assessing the translational potential of novel cardiovascular drugs.

- Model Induction: A heart failure-like phenotype can be induced in cynomolgus monkeys through a specific diet, leading to cardiac dysfunction with either reduced or preserved ejection fraction.[24]
- Echocardiography: Transthoracic echocardiography is a non-invasive method used to assess cardiac structure and function.[24][25][26][27]
  - Immobilization: Monkeys are typically immobilized with an intramuscular injection of ketamine hydrochloride.[25][26][27]
  - o Parameters Measured:
    - Left Ventricular Ejection Fraction (LVEF): A measure of the heart's pumping efficiency.
       [24][25][26][27]
    - Fractional Shortening (FS): Another measure of left ventricular systolic function.[25][26]
       [27]
    - Stroke Volume (SV) and Cardiac Output (CO): Volumes of blood pumped per beat and per minute, respectively.[25][26][27]
    - Diastolic Function: Assessed by measuring mitral inflow velocities (E and A waves) and the E/A ratio.[24]

#### Procedure:

- Baseline echocardiographic measurements are taken before the initiation of treatment.
- The test compound (e.g., AZD5462) is administered for a specified period (e.g., 8 weeks).
   [3][4][15]



- Echocardiography is repeated at various time points during and after the treatment period to assess changes in cardiac function.[3][4][15]
- Data Analysis: Changes in echocardiographic parameters from baseline are compared between the treatment and control groups to determine the efficacy of the compound.

#### Conclusion

AZD5462 represents a significant advancement in the field of relaxin-based therapeutics as a potent, selective, and orally available small molecule RXFP1 agonist. Preclinical data in a relevant large animal model of heart failure are promising, demonstrating improvements in cardiac function.[3][4][15] In comparison to the intravenously administered peptide analog serelaxin, which has shown mixed results in large-scale clinical trials, the oral bioavailability of AZD5462 offers a major advantage for the chronic management of heart failure.[2][6][7][19] Other long-acting injectable analogs like AZD3427, LY3540378, and TX-000045, as well as the novel mRNA-based approach of mRNA-0184, are also in early stages of clinical development and offer alternative strategies for achieving sustained RXFP1 activation.

The ongoing Phase II clinical trials of **AZD5462** will be crucial in determining its efficacy and safety in patients with chronic heart failure and will further clarify its position relative to other emerging relaxin-based therapies. The data presented in this guide provides a framework for understanding the current landscape of relaxin analogs and highlights the potential of **AZD5462** as a novel oral treatment for this debilitating condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]

### Validation & Comparative





- 3. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 5. A Phase IIb Study of AZD5462 in Patients with Chronic Heart Failure [astrazenecaclinicaltrials.com]
- 6. Serelaxin in acute heart failure: Most recent update on clinical and preclinical evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RELAX-AHF-2 Results on Serelaxin in Acute Heart Failure Published [medscape.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Development of a long-acting relaxin analogue, LY3540378, for treatment of chronic heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Tectonic Therapeutic Announces Positive Phase 1a Results in [globenewswire.com]
- 13. Translational pharmacokinetic/pharmacodynamic model for mRNA-0184, an investigational therapeutic for the treatment of heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 14. ISRCTN [isrctn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. research.rug.nl [research.rug.nl]
- 20. A Study to Evaluate the Safety of mRNA-0184 in Participants With Heart Failure | Clinical Research Trial Listing [centerwatch.com]
- 21. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models PMC [pmc.ncbi.nlm.nih.gov]



- 24. Imaging characterization of myocardial function, fibrosis, and perfusion in a nonhuman primate model with heart failure-like features PMC [pmc.ncbi.nlm.nih.gov]
- 25. Echocardiographic evaluation of cardiac function in cynomolgus monkeys over a wide age range PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Echocardiographic evaluation of cardiac function in cynomolgus monkeys over a wide age range PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to AZD5462 and Other Relaxin Analogs for Cardiovascular Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608796#efficacy-of-azd5462-compared-to-other-relaxin-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com